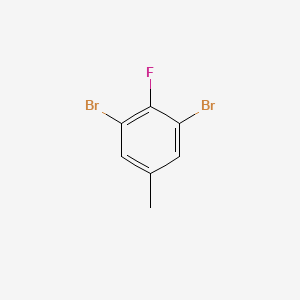

3,5-Dibromo-4-fluorotoluene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Dibromo-4-fluorotoluene is a chemical compound that is used in various chemical reactions . It is often employed as a starting reagent in the synthesis of other compounds .

Synthesis Analysis

The synthesis of this compound involves several steps. It has been used as an intermediate in the synthesis of Fluoro-bromo derivatives of Benzoic Acid . The process involves reactions such as diazo reaction at high temperature, Sandmeyer reaction, reduction, and Schiemann reaction .Molecular Structure Analysis

The molecular formula of this compound is C7H6BrF . The molecular weight is 189.03 . The structure includes a benzene ring with bromine and fluorine substituents .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used as a starting reagent in the synthesis of [4-fluoro-3-(trimethylsilyl)benzyl]guanidine . It was also employed as a benzyne precursor in the synthesis of 6-methyl-1,2,3,4-tetrahydro-2,3-(benzylidenedioxy)-1,4-ethenonapthalene .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 169 °C and a density of 1.507 g/mL at 25 °C . The compound is combustible and may cause skin and eye irritation, as well as respiratory irritation .Wissenschaftliche Forschungsanwendungen

Radiographic Contrast Agents

3,5-Dibromo-4-fluorotoluene and its derivatives have been explored for use as radiographic contrast agents. The synthesis of compounds like 3,5-dibromo-4-fluorobenzoic acid and related esters has shown that their opaque properties are comparable or superior to existing agents like tetraiodophenolphthalein. This suggests potential for medical imaging applications (Sprague, Cwalina, & Jenkins, 1953).

Chemical Synthesis and Catalysis

The compound is involved in various chemical synthesis processes. For instance, its role in the nitration of fluorotoluenes using solid acid catalysts has been researched. This process is notable for being highly regioselective and environmentally friendly (Maurya et al., 2003). Additionally, this compound is used in the synthesis of various other chemical compounds, demonstrating its versatility in chemical reactions (Chen Bao-rong, 2010).

Fungal Metabolism Studies

This compound has been used in studying the catabolism of toluene by fungi. Isomeric fluorotoluenes like this compound served as model substrates in these studies. The research offers insights into the metabolism of toluene, including the initial conversion processes (Prenafeta-Boldú, Luykx, Vervoort, & de Bont, 2001).

Molecular Structure Analysis

The compound has also been used in studies related to molecular structure and dynamics. For example, research on 3-fluorotoluene, a related compound, involved analyzing its molecular structure, including bond lengths, angles, and methyl torsion parameters. Such studies enhance understanding of molecular behavior and properties (Nair, Herbers, Nguyen, & Grabow, 2020).

Safety and Hazards

3,5-Dibromo-4-fluorotoluene is considered hazardous. It is combustible and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in the dust/fume/gas/mist/vapors/spray, and using personal protective equipment .

Eigenschaften

IUPAC Name |

1,3-dibromo-2-fluoro-5-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXPLJYKMAEZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616220.png)

![7-Bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2616231.png)

![Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2616232.png)

![2,5-difluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2616236.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2616237.png)